An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate
Foreword: Charting Unexplored Territory
In the landscape of drug discovery and materials science, specific molecular entities often emerge as points of significant interest, yet remain largely uncharacterized. Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate is one such compound. While its constituent parts—a salicylic acid ester, a sulfonamide, and a pyrrolidine ring—are common pharmacophores, a comprehensive physicochemical profile of this specific molecule is not publicly documented. This guide, therefore, serves a dual purpose: it is both a predictive analysis based on established chemical principles and a practical methodological blueprint for researchers. We will proceed by inferring properties from analogous structures and detailing the rigorous experimental protocols required to establish an empirical, validated profile. This document is designed for the research scientist and drug development professional, providing not just a summary of what might be, but a clear path to determining what is.
Molecular Identity and Structural Analysis
The foundational step in any physicochemical assessment is a thorough understanding of the molecule's structure. Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate comprises a central benzene ring with three key functional groups that dictate its chemical behavior.
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Methyl Salicylate Core: The methyl ester of 2-hydroxybenzoic acid provides a site for hydrogen bonding (the phenolic hydroxyl), a hydrogen bond acceptor (the ester carbonyl), and a lipophilic methyl group. This core is known for its relatively rigid, planar structure.
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Pyrrolidine Sulfonamide Group: The SO2N linkage introduces a strong electron-withdrawing group attached to the aromatic ring. The pyrrolidine ring, a saturated heterocycle, adds a non-planar, flexible, and basic nitrogen center, which can significantly influence solubility and receptor interactions.
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Intramolecular Interactions: A key predicted feature is the potential for strong intramolecular hydrogen bonding between the phenolic hydroxyl group (at C2) and the ester's carbonyl oxygen. This interaction can increase lipophilicity and mask the acidity of the phenol.
Table 1: Predicted Molecular Identifiers and Properties
| Identifier/Property | Predicted Value/Notation | Basis for Prediction |
| Molecular Formula | C₁₂H₁₅NO₅S | Derived from structural components. |
| Molecular Weight | 285.32 g/mol | Sum of atomic weights. |
| CAS Number | Not Assigned | A comprehensive search of chemical databases yielded no specific CAS registry number for this exact ester. |
| InChIKey | Not Generated | Dependent on database registration. |
| SMILES | COC(=O)c1cc(ccc1O)S(=O)(=O)N2CCCC2 | Standard representation of the predicted chemical structure. |
| Predicted LogP (XLogP3) | ~1.5 - 2.5 | Based on the presence of both lipophilic (aromatic ring, methyl ester, pyrrolidine) and hydrophilic (sulfonamide, hydroxyl) moieties. The value for the related 2-methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid provides a useful reference point.[1] |
| Predicted pKa | Phenolic OH: ~8-10; Pyrrolidine N: ~2-4 (conjugate acid) | The phenolic proton's acidity is reduced by intramolecular H-bonding. The sulfonamide nitrogen is generally non-basic. The pyrrolidine nitrogen's basicity is reduced by steric hindrance and potential electronic effects. |
Synthesis and Purification Workflow
The generation of a pure sample is a prerequisite for accurate physicochemical analysis. A plausible synthetic route involves the reaction of methyl 2-hydroxybenzoate (methyl salicylate) with pyrrolidine-1-sulfonyl chloride.
Caption: Proposed synthesis and purification workflow for the target compound.
Experimental Protocol: Synthesis
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Reaction Setup: To a solution of methyl 2-hydroxybenzoate (1.0 eq) in dichloromethane (CH₂Cl₂) at 0°C under a nitrogen atmosphere, add pyridine (1.2 eq).
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Reagent Addition: Slowly add a solution of pyrrolidine-1-sulfonyl chloride (1.1 eq) in CH₂Cl₂.
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Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by Thin-Layer Chromatography (TLC).
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Quenching & Workup: Upon completion, quench the reaction with 1M HCl. Separate the organic layer, and wash sequentially with saturated NaHCO₃ solution and brine.
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Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude material via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Core Physicochemical Property Determination
The following sections detail the experimental protocols necessary to characterize the compound's fundamental properties.
Melting Point and Thermal Stability
The melting point is a critical indicator of purity and lattice energy. Thermal stability, assessed by Thermogravimetric Analysis (TGA), is vital for understanding degradation pathways and handling limitations.
Table 2: Thermal Analysis Experimental Parameters
| Parameter | Melting Point (Capillary Method) | Thermogravimetric Analysis (TGA) |
| Instrument | Digital Melting Point Apparatus | TGA Instrument (e.g., Shimadzu TGA-50) |
| Sample Preparation | Finely ground powder in capillary | 5-10 mg in a platinum pan |
| Heating Rate | 1-2 °C/min near expected MP | 10 °C/min |
| Atmosphere | Air | Nitrogen (Inert) & Air (Oxidative) |
| Temperature Range | Ambient to 250 °C | Ambient to 600 °C |
| Data Output | Visual melting range | Mass % vs. Temperature |
Causality: A slow heating rate for melting point determination ensures thermal equilibrium, providing an accurate range. For TGA, running under both inert (N₂) and oxidative (air) atmospheres allows for the differentiation between thermal decomposition and oxidation-driven degradation.[2]
Solubility Profile
Solubility is paramount for any compound intended for biological application. A kinetic solubility assay using nephelometry provides a high-throughput assessment across various media.
Caption: Workflow for a kinetic solubility assay.
Experimental Protocol: Kinetic Solubility
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Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.
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Serial Dilution: Create a serial dilution of the stock solution in a 96-well plate using DMSO.
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Buffer Addition: Add Phosphate-Buffered Saline (PBS, pH 7.4) to all wells, initiating precipitation.
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Incubation: Incubate the plate for 2 hours at room temperature with gentle shaking to allow for equilibration.
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Measurement: Analyze the plate using a nephelometer to measure light scattering caused by insoluble particles.
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Data Analysis: The concentration at which a significant increase in scattering is observed is defined as the kinetic solubility.
Trustworthiness: This self-validating system includes positive (poorly soluble) and negative (highly soluble) controls on the same plate to ensure the assay is performing within expected parameters.
Lipophilicity (LogP)
The partition coefficient (LogP) between octanol and water is a key determinant of a drug's ability to cross cell membranes. The shake-flask method, while traditional, remains the gold standard.
Table 3: Shake-Flask LogP Determination Protocol
| Step | Description |
| 1. Pre-saturation | Shake equal volumes of 1-octanol and water for 24 hours to ensure mutual saturation. Separate the phases. |
| 2. Dissolution | Dissolve a known mass of the compound in the octanol phase. |
| 3. Partitioning | Add an equal volume of the water phase. Shake vigorously for 1-2 hours to allow the compound to partition between the two immiscible layers. |
| 4. Separation | Centrifuge the mixture to ensure complete separation of the phases. |
| 5. Quantification | Carefully sample each phase. Determine the concentration of the compound in both the octanol and water layers using a validated UV-Vis or HPLC method.[2][3] |
| 6. Calculation | LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] ) |
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation in solution.
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¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.9 ppm), multiplets for the pyrrolidine protons, and distinct aromatic protons in the 7-8 ppm region. The phenolic OH proton may be broad or sharp depending on solvent and concentration.[4][5]
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¹³C NMR: Will show characteristic peaks for the ester carbonyl (~170 ppm), the sulfonamide-bearing aromatic carbon, and other aromatic and aliphatic carbons.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups by their characteristic vibrational frequencies.[8]
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| Phenolic O-H | 3200-3600 (broad) | Stretching (may be shifted due to intramolecular H-bonding) |
| Aromatic C-H | 3000-3100 | Stretching |
| Aliphatic C-H (Pyrrolidine) | 2850-2960 | Stretching |
| Ester C=O | 1680-1710 | Stretching (frequency lowered by conjugation and potential H-bonding)[9] |
| Sulfonamide S=O | 1330-1370 & 1140-1180 | Asymmetric & Symmetric Stretching |
| C-O Stretch | 1200-1300 | Ester C-O stretching |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the elemental composition.
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Expected Ion: Using electrospray ionization (ESI), the primary ion observed in positive mode would be [M+H]⁺ at m/z 286.07. In negative mode, [M-H]⁻ at m/z 284.06 might be observed from the deprotonation of the phenol.
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Fragmentation: Key fragments would likely arise from the loss of the methoxy group (-OCH₃), cleavage of the sulfonamide bond, or loss of the entire pyrrolidine sulfonyl group.
Conclusion and Future Directions
This guide establishes a comprehensive framework for the synthesis, purification, and detailed physicochemical characterization of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate. While empirical data for this specific molecule is currently absent from the public domain, the protocols and predictive analyses outlined herein provide a robust and scientifically-grounded pathway for its complete evaluation. The successful execution of these experiments will furnish the critical data required by researchers, scientists, and drug development professionals to assess its potential in medicinal chemistry and material science applications. The resulting profile will enable informed decisions regarding its solubility, stability, membrane permeability, and overall suitability for further development.
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